2-苯基丙烷-2-基 2-溴乙酸酯

描述

科学研究应用

β-丙氨酸衍生物的对映选择性合成:2-苯基丙烷-2-基 2-溴乙酸酯已被用于合成β-丙氨酸衍生物的对映选择性合成,这些衍生物是芳香族氨基酸的β-类似物。这涉及合成等效于 [H2NCH2]+ 的合成物攻击手性3-酰基-1,3-噁唑烷-2-酮的烯醇酸盐 (Arvanitis et al., 1998)。

带β-脱离基团的烷基自由基研究:涉及2-苯基丙烷-2-基 2-溴乙酸酯的研究通过激光闪光光解实验检测了烯烃阳离子自由基的形成,有助于理解自由基化学 (Bales et al., 2001)。

晶体结构测定:该化合物用于反应形成甲基 2-[5-(2-羟基苯基)-2H-噻唑-2-基]乙酸酯,有助于晶体结构分析和异构产物的理解 (Lee et al., 2017)。

消除动力学研究:对相关化合物如 1-溴-3-苯基丙烷的气相消除动力学的研究提供了关于2-苯基丙烷-2-基 2-溴乙酸酯在类似条件下行为的见解 (Chuchani & Martín, 1990)。

β-氨基-α-羟基羧酸的合成:通过硝基烷烃与溴乙酸甲酯的 O-烷基化,这个过程与2-苯基丙烷-2-基 2-溴乙酸酯的化学相关,导致各种β-氨基-α-羟基羧酸的合成 (Kaji et al., 1976)。

抗菌应用:已进行了关于新异环化合物的合成研究,其中对2-苯基丙烷-2-基 2-溴乙酸酯衍生物的抗菌性能进行了调查 (Darwish et al., 2014)。

新型抗菌剂的合成:对类似于2-苯基丙烷-2-基 2-溴乙酸酯的化合物如 2-氯-1-(2,4-二氯苯基)-3-(1H-咪唑-1-基)-2-苯基丙酮的合成研究,探讨了它们作为抗厌氧细菌特别是厌氧菌的潜力 (Dickens et al., 1991)。

作用机制

Target of Action

The primary target of 2-Phenylpropan-2-yl 2-bromoacetate is primary amine groups . This compound is used as a C-terminal protecting group in the enantioselective alkylation of glycine benzophenone imine .

Mode of Action

2-Phenylpropan-2-yl 2-bromoacetate interacts with its targets through a process known as bromoacetylation . This involves the formation of an amide bond with primary amine groups, typically in the pH range of 6.5-8.5 .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of various other compounds .

Pharmacokinetics

Similar compounds such as cumyl-pica and 5f-cumyl-pica have been found to have prolonged in vivo metabolism compared to in vitro modeling . This suggests that 2-Phenylpropan-2-yl 2-bromoacetate may also have a delayed in vivo elimination, possibly due to sequestration into adipose tissue .

Result of Action

The result of the action of 2-Phenylpropan-2-yl 2-bromoacetate is the formation of new compounds through the process of bromoacetylation . This compound is used in the synthesis of various other compounds, serving as a C-terminal protecting group .

Action Environment

The action of 2-Phenylpropan-2-yl 2-bromoacetate is influenced by environmental factors such as temperature and pH. For instance, the bromoacetylation process typically occurs in the pH range of 6.5-8.5 . Additionally, the compound is sensitive to light, which may affect its stability and efficacy .

属性

IUPAC Name |

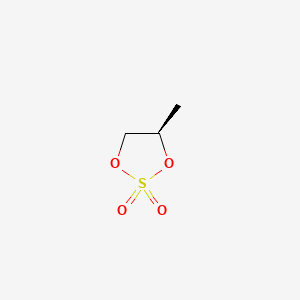

2-phenylpropan-2-yl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,14-10(13)8-12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNPVJJELYACEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)OC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60706778 | |

| Record name | 2-Phenylpropan-2-yl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60706778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylpropan-2-yl 2-bromoacetate | |

CAS RN |

153698-47-6 | |

| Record name | 1-Methyl-1-phenylethyl 2-bromoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153698-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylpropan-2-yl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60706778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(5-Methyl-2-methylsulfonyloxyphenyl)-3-phenylpropyl] methanesulfonate](/img/structure/B568848.png)

![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)